molecular formula C10H10ClN3O2 B1403664 Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate CAS No. 1400764-29-5

Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate

Cat. No. B1403664
M. Wt: 239.66 g/mol
InChI Key: JMENTCJVROGGOB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular formula of Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate is C10H10ClN3O2 . The average mass is 239.658 Da and the monoisotopic mass is 239.046158 Da .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds :

    • It has been used in the synthesis of thiazolopyrimidines, thiazolodipyrimidines, and heterocyclothiazolopyrimidines (Sherif et al., 1993).
    • Also involved in the synthesis of 3H‐Pyrrolo[3,2‐d]pyrimidin‐4(5H)‐one derivatives (He, Yan & Ding, 2014).
  • Crystal Structure Studies :

    • The compound has been analyzed for its crystal structure, providing insights into its molecular configuration and potential interactions (Yang, 2009).
  • Antimicrobial Activity :

    • It serves as a precursor in the synthesis of novel naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones, which have been screened for antimicrobial activity (Ravindra, Vagdevi & Vaidya, 2008).
  • Microwave Assisted Synthesis with Biological Activity :

    • Utilized in microwave-assisted synthesis of thiazolopyrimidine derivatives with potential antioxidant and antimicrobial activities (Youssef & Amin, 2012).
  • Nucleophilic Substitution Reactions :

    • Studied in the context of nucleophilic substitution reactions, offering valuable knowledge for chemical synthesis strategies (Shadbolt & Ulbricht, 1967).
  • Synthesis of Biologically Important Heterocycles :

  • Inhibitor of Gene Expression :

    • Analogues of this compound have been synthesized and tested as inhibitors of AP-1 and NF-κB mediated transcriptional activation in cells (Palanki et al., 2002).

Safety And Hazards

This compound should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

The unique properties and potential applications of Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate make it a compound of interest for future research. Its potential as a neuroprotective and anti-inflammatory agent, as suggested by studies on similar compounds , could be explored further.

properties

IUPAC Name

ethyl 4-chloro-5-methylpyrrolo[3,2-d]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2/c1-3-16-10(15)9-12-6-4-5-14(2)7(6)8(11)13-9/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMENTCJVROGGOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C(=N1)Cl)N(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate
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Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate

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